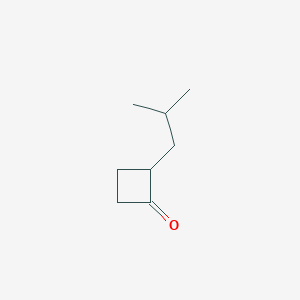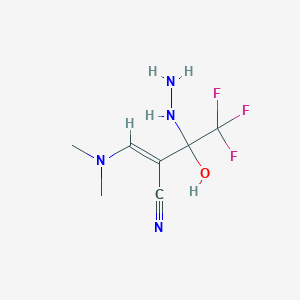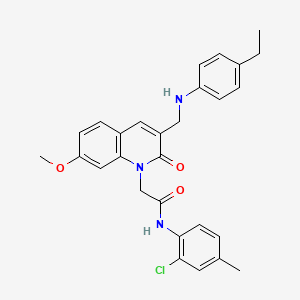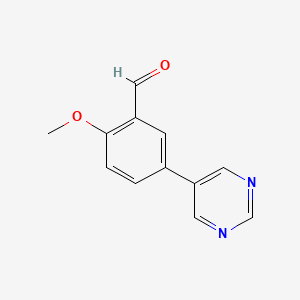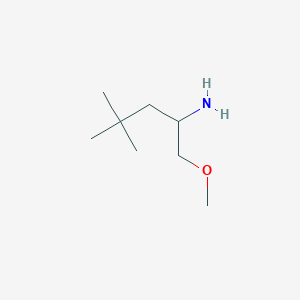
1-Methoxy-4,4-dimethylpentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 1-Methoxy-4,4-dimethylpentan-2-amine is1S/C8H19NO/c1-8(2,3)5-7(6-9)10-4/h7H,5-6,9H2,1-4H3 . This indicates the presence of a methoxy group attached to a pentane chain with two methyl groups at the 4th carbon and an amine group at the 2nd carbon. Physical And Chemical Properties Analysis
1-Methoxy-4,4-dimethylpentan-2-amine is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique
Antifungal Properties
Research has demonstrated that derivatives of dimethylpyrimidin, closely related to 1-Methoxy-4,4-dimethylpentan-2-amine, exhibit significant antifungal effects. A study by Jafar et al. (2017) explored the antifungal properties of these compounds against types of fungi like Aspergillus terreus and Aspergillus niger, finding them to be effective antifungal agents.
Reaction with Other Chemicals
Various studies have examined the reactions of chemicals similar to 1-Methoxy-4,4-dimethylpentan-2-amine with different amines. For instance, Allan, Reynolds, and Petropoulos (1972) explored the reactions of 4-methoxypyrylium salts with secondary amines, providing insights into the chemical behavior and potential applications of such compounds in organic chemistry (Allan et al., 1972).
Catalytic and Synthesis Applications
In a different context, Bassili and Baiker (1990) studied the amination of 1-methoxy-2-propanol over silica supported nickel, examining the influence of reaction parameters. Their research highlights the potential use of similar compounds in catalytic processes and synthesis applications (Bassili & Baiker, 1990).
Anticoccidial and Antimicrobial Activities
Additionally, Georgiadis (1976) researched the Michael type addition of an amine to compounds closely related to 1-Methoxy-4,4-dimethylpentan-2-amine, finding significant anticoccidial and antimicrobial activities, which suggests potential pharmaceutical applications (Georgiadis, 1976).
Safety and Hazards
The safety information for 1-Methoxy-4,4-dimethylpentan-2-amine includes several precautionary statements. For example, it is recommended to use personal protective equipment as required, ensure adequate ventilation, and remove all sources of ignition . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
1-methoxy-4,4-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)5-7(9)6-10-4/h7H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTDUTZECMEKPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(COC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

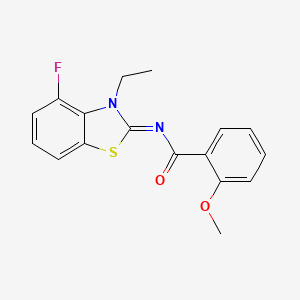

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2376990.png)
![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2376993.png)
![1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine](/img/structure/B2376994.png)
